(S)-N-Butylazetidine-2-carboxamide
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Overview
Description
(S)-N-Butylazetidine-2-carboxamide is a chiral compound with a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butylazetidine-2-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-butylamine with a suitable azetidine precursor, such as azetidine-2-carboxylic acid, under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butylazetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
(S)-N-Butylazetidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-Butylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Butylazetidine-2-carboxylic acid
- N-Butylazetidine-2-carboxylate
- N-Butylazetidine-2-carboxamide derivatives
Uniqueness
(S)-N-Butylazetidine-2-carboxamide is unique due to its chiral nature and the presence of the azetidine ring, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2S)-N-butylazetidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-8(11)7-4-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
WOJMUKUEKGCDGX-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCN1 |
Canonical SMILES |
CCCCNC(=O)C1CCN1 |
Origin of Product |
United States |
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